molecular formula C7H5NNaO4 B1218478 Sodium 3-nitrobenzoate CAS No. 827-95-2

Sodium 3-nitrobenzoate

Cat. No.: B1218478
CAS No.: 827-95-2
M. Wt: 190.11 g/mol
InChI Key: NAYNAVYGCVWYIT-UHFFFAOYSA-N
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Description

Sodium 3-nitrobenzoate, with the chemical formula C7H4NNaO4, is a compound known for its applications in various chemical processes. This white crystalline powder is characterized by its sodium, nitro, and benzoate functional groups .

Biochemical Analysis

Biochemical Properties

Sodium 3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the degradation of nitroaromatic compounds. It interacts with various enzymes and proteins, including nitroreductases and dioxygenases, which facilitate its breakdown into less toxic compounds . These interactions are crucial for the bioremediation of environments contaminated with nitroaromatic pollutants. The compound’s ability to undergo reduction and subsequent ring cleavage makes it an important substrate for microbial degradation pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In microbial cells, it is metabolized by specific strains such as Bacillus flexus, which can degrade the compound efficiently . This degradation process involves the conversion of this compound into simpler compounds that can be further utilized or excreted by the cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a substrate for enzymatic reactions that detoxify nitroaromatic pollutants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with enzymes that catalyze its reduction and subsequent breakdown. Nitroreductases reduce the nitro group to an amino group, while dioxygenases cleave the aromatic ring, leading to the formation of simpler, non-toxic compounds . These enzymatic reactions are essential for the compound’s detoxification and removal from the environment. The binding interactions between this compound and these enzymes are highly specific, ensuring efficient catalysis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or microbial activity . Long-term studies have shown that this compound can be effectively degraded by immobilized microbial cells, with degradation rates varying depending on the immobilization matrix and environmental conditions . These findings highlight the importance of optimizing storage and handling conditions to maintain the compound’s efficacy in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and alterations in protein synthesis . These toxic effects are dose-dependent and highlight the need for careful dosage optimization in experimental studies to avoid potential harm to the animals.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the protocatechuate pathway, which is a key route for the degradation of aromatic compounds . The compound is initially reduced by nitroreductases, followed by ring cleavage by dioxygenases, leading to the formation of intermediates that enter the central metabolic pathways . These metabolic processes are essential for the detoxification and removal of this compound from the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the efficient uptake and localization of the compound to sites where it can be metabolized and detoxified. The distribution of this compound within cells is influenced by its solubility and interactions with cellular components .

Subcellular Localization

This compound is localized to specific subcellular compartments where it exerts its biochemical effects . The compound’s targeting to these compartments is mediated by post-translational modifications and specific targeting signals that direct it to organelles involved in its metabolism and detoxification . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-nitrobenzoate can be synthesized through the nitration of benzoic acid followed by neutralization with sodium hydroxide. The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to produce 3-nitrobenzoic acid. This intermediate is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The nitration reaction is carefully controlled to ensure high yield and purity. The resulting 3-nitrobenzoic acid is then neutralized with sodium hydroxide in a controlled environment to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Aminobenzoic acid.

    Substitution: Various substituted benzoic acids.

    Esterification: Methyl 3-nitrobenzoate.

Comparison with Similar Compounds

Sodium 3-nitrobenzoate can be compared with other nitrobenzoate compounds such as:

    Sodium 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

    Sodium 2-nitrobenzoate: Nitro group in the ortho position.

    Methyl 3-nitrobenzoate: Ester form of 3-nitrobenzoic acid.

Uniqueness: this compound is unique due to its specific positioning of the nitro group, which influences its reactivity and applications. The meta position of the nitro group makes it less reactive in electrophilic aromatic substitution reactions compared to its ortho and para counterparts .

Properties

CAS No.

827-95-2

Molecular Formula

C7H5NNaO4

Molecular Weight

190.11 g/mol

IUPAC Name

sodium;3-nitrobenzoate

InChI

InChI=1S/C7H5NO4.Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);

InChI Key

NAYNAVYGCVWYIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.[Na]

Key on ui other cas no.

827-95-2

physical_description

DryPowde

Pictograms

Flammable; Irritant

Related CAS

121-92-6 (Parent)

Synonyms

3-nitrobenzoic acid
3-nitrobenzoic acid, sodium salt
meta-nitrobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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